N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide
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Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C13H15NO4S2 and its molecular weight is 313.39. The purity is usually 95%.
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Scientific Research Applications
Photocatalytic Synthesis of Polyheterocyclic Compounds
A study demonstrated a photoinduced direct oxidative annulation process involving 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates. This process, which does not require transition metals or oxidants, facilitates the synthesis of highly functionalized polyheterocyclic compounds. This method underscores the utility of furan and thiophene derivatives in constructing complex molecular architectures through photocatalytic processes, highlighting their potential in synthetic organic chemistry and material science (Zhang et al., 2017).
Synthesis of γ-Hydroxybutenolides
The photooxygenation of 2-thiophenyl-substituted furans has been employed for the regiocontrolled and quantitative synthesis of γ-hydroxybutenolides. This approach illustrates the reactivity of thiophene and furan moieties under photooxygenation conditions, producing compounds with potential applications in organic synthesis and pharmaceutical research (Kotzabasaki et al., 2016).
Drug Metabolism Studies
An example of the application in drug metabolism is the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This study provides insight into the metabolic pathways and structural elucidation of drug metabolites, which is crucial for understanding drug action and toxicity (Zmijewski et al., 2006).
Dye-Sensitized Solar Cells
Research on phenothiazine derivatives with various conjugated linkers, including furan, has shown that these compounds can significantly enhance the performance of dye-sensitized solar cells. This application demonstrates the potential of furan derivatives in renewable energy technologies, specifically in improving the efficiency of solar energy conversion (Kim et al., 2011).
Enzymatic Synthesis of Biobased Polyesters
The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has been explored for the synthesis of biobased furan polyesters. This research highlights the role of furan derivatives in developing sustainable materials, contributing to advancements in green chemistry and materials science (Jiang et al., 2014).
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S2/c15-13(10-5-7-19-8-10,12-2-1-6-18-12)9-14-20(16,17)11-3-4-11/h1-2,5-8,11,14-15H,3-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHWNWWIUSKGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.